![molecular formula C13H12N2OS B2506898 6-(4-Etoxi-fenil)imidazo[2,1-b][1,3]tiazol CAS No. 442535-52-6](/img/structure/B2506898.png)

6-(4-Etoxi-fenil)imidazo[2,1-b][1,3]tiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

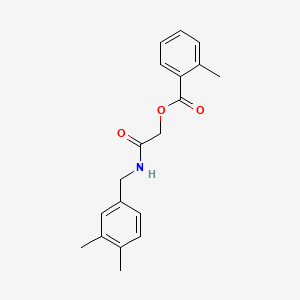

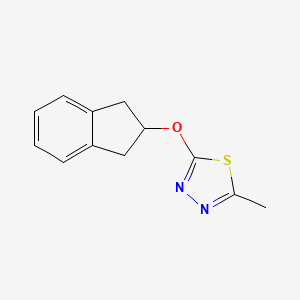

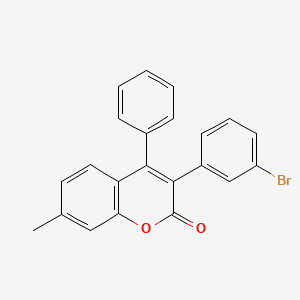

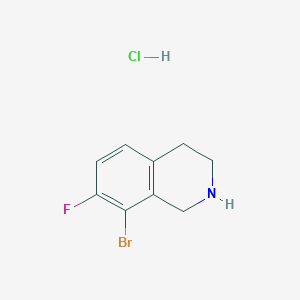

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han diseñado, sintetizado y evaluado una serie de derivados de chalcona basados en imidazo[2,1-b][1,3]tiazol para sus actividades anticancerígenas . Estos compuestos se probaron contra el adenocarcinoma colorrectal (HT-29), el carcinoma de pulmón (A-549), el adenocarcinoma de mama (MCF-7) y las células de fibroblastos de ratón (3T3-L1).

- CITCO, un derivado de imidazotiazol, estimula la translocación nuclear del CAR humano . Se ha utilizado para activar tanto CAR de ratón como humano.

- Los investigadores han empleado un enfoque multicomponente para sintetizar derivados de imidazo[2,1-b]tiazol . Este método permite un acceso eficiente a diversos análogos para una mayor exploración.

- La evaluación biológica de los derivados de 2-(6-fenilimidazo[2,1-b][1,3,4]tiadiazol-2-il)acetohidrazida reveló una potencial actividad antimicrobiana . Estudios posteriores podrían explorar su mecanismo de acción y aplicaciones terapéuticas.

- 6-(4-Etoxi-fenil)imidazo[2,1-b][1,3]tiazol tiene propiedades químicas específicas, incluida su fórmula molecular, punto de fusión y densidad . Estas propiedades contribuyen a su comportamiento en varios contextos.

Propiedades Anticancerígenas

Activación del Receptor Androstano Constitutivo (CAR)

Síntesis Multicomponente

Evaluación Biológica

Propiedades Químicas

Mecanismo De Acción

Target of Action

The primary target of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A

Biochemical Pathways

By inhibiting Pantothenate synthetase, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole disrupts the pantothenate and CoA biosynthesis pathway . This leads to a decrease in the production of coenzyme A, which is essential for various metabolic processes, including the citric acid cycle and the synthesis and oxidation of fatty acids .

Result of Action

The inhibition of Pantothenate synthetase by 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole leads to a disruption in the biosynthesis of coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent .

Direcciones Futuras

The future directions for research on 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole and similar compounds could include further exploration of their anticancer activities, as well as their potential for other biological activities. Given their wide range of biological properties, imidazothiazoles represent a promising area for the development of new therapeutic agents .

Análisis Bioquímico

Biochemical Properties

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain enzymes, such as pantothenate synthetase, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the metabolic processes of the bacteria, leading to its death. Additionally, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been found to interact with various proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole on different types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and disrupting mitochondrial membrane potential . This leads to the release of cytochrome c and the activation of downstream apoptotic pathways. Furthermore, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been observed to inhibit cell proliferation and migration by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole involves several key interactions at the molecular level. This compound binds to the active site of target enzymes, such as pantothenate synthetase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a disruption of essential metabolic pathways. Additionally, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been shown to interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its broad-spectrum biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s efficacy may decrease over time due to potential development of resistance in target cells or organisms.

Dosage Effects in Animal Models

The effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce bacterial load without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The interaction of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

The transport and distribution of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with its target enzymes and proteins.

Subcellular Localization

The subcellular localization of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole in these subcellular regions allows it to effectively modulate cellular processes and exert its biological effects.

Propiedades

IUPAC Name |

6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSNFNKFCKHWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)

![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)